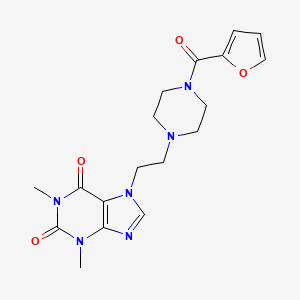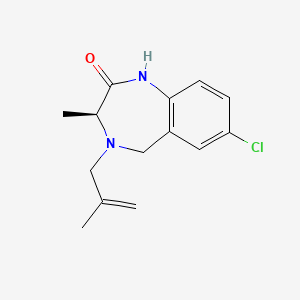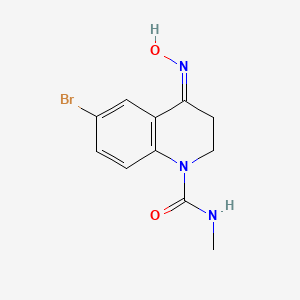
6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 1,2,3,4-tetrahydroquinoline, followed by the introduction of the oximino and methylcarbamoyl groups through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial for industrial production.
化学反応の分析
Types of Reactions
6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines.
科学的研究の応用
6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which it is used. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes.
類似化合物との比較
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroquinoline: A simpler derivative without the oximino and methylcarbamoyl groups.
4-Oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom.
1-Methylcarbamoyl-1,2,3,4-tetrahydroquinoline: Lacks both the bromine and oximino groups.
Uniqueness
6-Bromo-4-oximino-1-methylcarbamoyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of all three functional groups (bromine, oximino, and methylcarbamoyl), which confer distinct chemical and biological properties
特性
CAS番号 |
81892-50-4 |
|---|---|
分子式 |
C11H12BrN3O2 |
分子量 |
298.14 g/mol |
IUPAC名 |
(4Z)-6-bromo-4-hydroxyimino-N-methyl-2,3-dihydroquinoline-1-carboxamide |
InChI |
InChI=1S/C11H12BrN3O2/c1-13-11(16)15-5-4-9(14-17)8-6-7(12)2-3-10(8)15/h2-3,6,17H,4-5H2,1H3,(H,13,16)/b14-9- |
InChIキー |
XXGYFIOVPVNIOK-ZROIWOOFSA-N |
異性体SMILES |
CNC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)Br |
正規SMILES |
CNC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



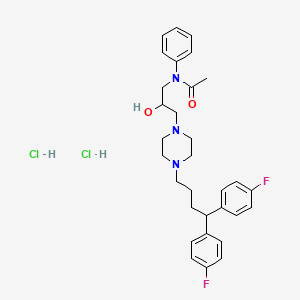
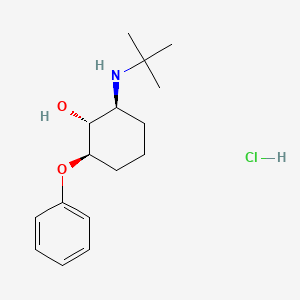
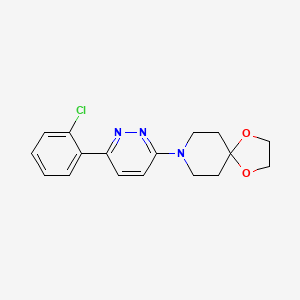

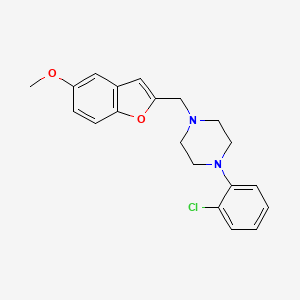
![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)
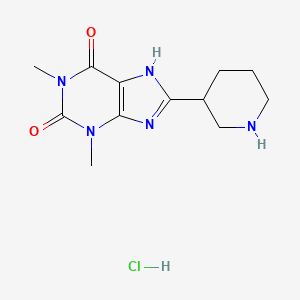

![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
